molecular formula C20H21N3O6S B2963380 1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 912791-20-9

1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2963380
CAS No.: 912791-20-9
M. Wt: 431.46
InChI Key: WVUDMFLAZKKSRQ-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a useful research compound. Its molecular formula is C20H21N3O6S and its molecular weight is 431.46. The purity is usually 95%.
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Scientific Research Applications

Nitrogen Containing Heterocyclic Compounds Synthesis

Stefancich, Silvestri, and Artico (1993) explored the synthesis of nitrogen-containing heterocyclic compounds, focusing on imidazo[2,1-c]-s-triazolo[4,3-a]-[1,4]benzodiazepine derivatives through various chemical transformations, including nitro group reduction and cyclization processes. This research highlights the methods for synthesizing complex heterocyclic structures which could be applicable to the compound (Stefancich, Silvestri, & Artico, 1993).

Benzo[b]thiophen Derivatives Pharmacological Activities

Research by Chapman et al. (1973) on benzo[b]thiophen derivatives, including their synthesis and potential pharmacological activities, provides insight into the structural modifications and chemical properties of thiophene-based compounds. These studies suggest a framework for assessing the biological and chemical behaviors of similar compounds (Chapman et al., 1973).

Thienopyridines Chemistry

Klemm, Louris, Boisvert, Higgins, and Muchiri (1985) investigated the chemistry of thienopyridines, detailing synthetic routes and chemical reactions specific to thieno[3,2-b]pyridines. This research underscores the versatility of thiophene and pyridine hybrids in chemical synthesis, potentially relevant to the compound's structural analysis (Klemm et al., 1985).

Crystal Structures and Synthesis

Yeong, Chia, Quah, and Tan (2018) focused on the synthesis and crystal structure analysis of ethyl 2-(4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate dihydrate, providing detailed information on hydrogen bonding and crystal packing. Such studies are essential for understanding the physical and chemical properties of heterocyclic compounds, offering insights into how similar analyses could be applied to our compound of interest (Yeong et al., 2018).

Properties

IUPAC Name

3-(4-ethoxyphenyl)-1-[(3-nitrophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O6S/c1-2-29-17-8-6-15(7-9-17)22-19-13-30(27,28)12-18(19)21(20(22)24)11-14-4-3-5-16(10-14)23(25)26/h3-10,18-19H,2,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVUDMFLAZKKSRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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